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Compound of Interest

Compound Name: Calcium crimson

Cat. No.: B163299 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles of Calcium
Crimson, a red fluorescent calcium indicator. It is designed to equip researchers, scientists,

and professionals in drug development with the necessary knowledge to effectively utilize this

tool for monitoring intracellular calcium dynamics. This document delves into the fundamental

mechanism of action, key performance characteristics, detailed experimental protocols, and its

application in cellular signaling pathways.

Core Principle of Calcium Crimson Fluorescence
Calcium Crimson is a fluorescent indicator designed to measure changes in intracellular

calcium concentration ([Ca²⁺]i). Its operation is based on the principle of Ca²⁺-dependent

fluorescence enhancement. The molecule consists of two key components: a fluorophore,

which is a derivative of Texas Red, and a Ca²⁺-chelating moiety based on BAPTA (1,2-bis(o-

aminophenoxy)ethane-N,N,N',N'-tetraacetic acid).

In its calcium-free state, the fluorescence of the Texas Red-based fluorophore is largely

quenched. Upon binding of Ca²⁺ ions to the BAPTA chelator, the molecule undergoes a

conformational change. This change alters the electronic properties of the fluorophore, leading

to a significant increase in its fluorescence quantum yield and, consequently, a dramatic

enhancement in fluorescence intensity. This increase in fluorescence is directly proportional to

the concentration of free Ca²⁺ in the environment, allowing for the quantification of intracellular

calcium levels. As a single-wavelength indicator, Calcium Crimson exhibits a significant
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change in fluorescence intensity upon Ca²⁺ binding with little to no shift in its excitation or

emission wavelengths.

Chemical Structure
The chemical structure of Calcium Crimson incorporates a Texas Red-derived fluorophore

linked to a BAPTA-based calcium chelator. The acetoxymethyl (AM) ester form of Calcium
Crimson is a cell-permeant version that can be loaded into live cells. Once inside the cell,

intracellular esterases cleave the AM ester groups, trapping the active, membrane-impermeant

form of the dye in the cytoplasm.

Quantitative Data and Spectroscopic Properties
The performance of a fluorescent indicator is defined by several key quantitative parameters.

The following tables summarize the known properties of Calcium Crimson and provide a

comparison with other commonly used red fluorescent calcium indicators.

Property Calcium Crimson Source

Excitation Maximum (Ca²⁺-

bound)
~589 nm [1][2]

Emission Maximum (Ca²⁺-

bound)
~609 nm [1][2]

Dissociation Constant (Kd for

Ca²⁺)
~185 nM [1]

Quantum Yield (Φ) Data not available

Molar Extinction Coefficient (ε) Data not available

Fold Fluorescence Increase Data not available

Photostability
More photostable than fluo-3

and Calcium Green indicators

Table 1: Key Properties of Calcium Crimson
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Indicator
Excitatio
n Max
(nm)

Emission
Max (nm)

Kd for
Ca²⁺ (nM)

Quantum
Yield (Φ)

Molar
Extinctio
n
Coefficie
nt (ε,
cm⁻¹M⁻¹)

Fold
Increase

Calcium

Crimson
~589 ~609 ~185 N/A N/A N/A

Rhod-4 ~530 ~556 ~525 N/A N/A >100

Calbryte-

590
~583 ~595 ~320 N/A ~120,000 >100

X-Rhod-1 ~580 ~602 ~700 N/A N/A >100

Table 2: Comparison of Red Fluorescent Calcium Indicators (Note: N/A indicates data not

readily available in the searched literature).

Experimental Protocols
The following protocols provide a general framework for the use of Calcium Crimson AM ester

to measure intracellular calcium concentrations in adherent mammalian cells. Optimization may

be required for specific cell types and experimental conditions.

Reagent Preparation
Calcium Crimson AM Stock Solution (1-5 mM):

Dissolve Calcium Crimson AM in high-quality, anhydrous dimethyl sulfoxide (DMSO).

For enhanced solubility and to prevent precipitation, Pluronic® F-127 (20% w/v in DMSO)

can be added to the dye stock solution before final dilution in the loading buffer.

Store the stock solution at -20°C, protected from light and moisture.

Loading Buffer:
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Use a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) or a similar

buffer supplemented with 20 mM HEPES, pH 7.4.

The presence of calcium in the extracellular medium is important for maintaining cell

health and for studying calcium influx.

Probenecid Stock Solution (Optional):

Prepare a 100-250 mM stock solution of probenecid in 1 M NaOH or a physiological buffer.

Probenecid is an organic anion transport inhibitor that can reduce the leakage of the de-

esterified dye from the cells.

Cell Loading Protocol
Cell Culture: Plate adherent cells on a suitable imaging-quality glass-bottom dish or multi-

well plate to achieve 70-90% confluency on the day of the experiment.

Preparation of Loading Solution:

Warm the Calcium Crimson AM stock solution and Pluronic® F-127 (if used) to room

temperature.

Prepare the loading solution by diluting the Calcium Crimson AM stock solution into the

loading buffer to a final concentration of 1-5 µM. If using Pluronic® F-127, pre-mix the dye

with the detergent before adding to the buffer.

If using probenecid, add it to the loading solution at a final concentration of 1-2.5 mM.

Dye Loading:

Remove the culture medium from the cells and wash once with the loading buffer.

Add the Calcium Crimson AM loading solution to the cells.

Incubate for 30-60 minutes at 37°C or room temperature, protected from light. Incubation

at room temperature may reduce dye compartmentalization in some cell types.

Washing:
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After incubation, remove the loading solution and wash the cells two to three times with

fresh, warm loading buffer (with or without probenecid) to remove any extracellular dye.

De-esterification:

Add fresh loading buffer to the cells and incubate for an additional 30 minutes at the same

temperature to allow for complete de-esterification of the AM ester by intracellular

esterases.

Imaging:

The cells are now ready for imaging. Mount the dish or plate on a fluorescence

microscope equipped with appropriate filters for Texas Red (e.g., excitation ~590 nm,

emission ~610 nm).

Establish a baseline fluorescence reading before stimulating the cells with an agonist or

other treatment.

Record the change in fluorescence intensity over time to monitor intracellular calcium

dynamics.

Visualizations: Signaling Pathways and
Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key

concepts and workflows related to the use of Calcium Crimson.

Mechanism of Calcium Crimson Fluorescence
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Calcium Crimson Molecule Fluorescence States
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Caption: Mechanism of Calcium Crimson fluorescence activation upon calcium binding.

Cellular Loading and Activation of Calcium Crimson AM
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Caption: Workflow for loading and activation of Calcium Crimson AM ester in live cells.

GPCR-Mediated Calcium Signaling Pathway
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Caption: A typical Gq-coupled GPCR signaling pathway leading to intracellular calcium release.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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